[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone
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Overview
Description
4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic compound that features a benzothiazine core with bromophenyl and dimethoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
4-bromophenylmethanone: Similar in structure but lacks the benzothiazine core.
4,4’-dibromobenzophenone: Contains bromine atoms but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone lies in its benzothiazine core, which imparts distinct chemical and biological properties. This core structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO5S/c1-29-19-11-10-15(12-20(19)30-2)23(26)22-14-25(17-7-5-6-16(24)13-17)18-8-3-4-9-21(18)31(22,27)28/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXMBFYZWFDQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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